2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
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Overview
Description
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a complex organic compound featuring a quinazoline and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route includes:
Formation of the Quinazoline Moiety: Starting with 2-aminobenzoic acid derivatives, the quinazoline ring is formed through cyclization reactions. For instance, 2-aminobenzoic acid can be reacted with ethyl acetoacetate under acidic conditions to form the quinazoline core.
Substitution Reactions: The quinazoline core is then subjected to alkylation reactions to introduce the ethyl and methyl groups at the 6 and 4 positions, respectively.
Formation of the Pyrimidine Moiety: Separately, the pyrimidine ring is synthesized starting from appropriate precursors such as 2,4-diaminopyrimidine. The pentyl and methyl groups are introduced through alkylation reactions.
Coupling Reaction: Finally, the quinazoline and pyrimidine moieties are coupled through an amination reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed on the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline ketones, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain kinases involved in cell proliferation.
Biological Research: The compound is used in studies investigating the role of quinazoline derivatives in biological systems, particularly their interactions with DNA and proteins.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as kinases. It binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell growth and survival. This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-ethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
- 2-[(4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
Uniqueness
What sets 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one apart is its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it more effective in its biological applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C21H27N5O |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H27N5O/c1-5-7-8-9-16-13(3)22-21(25-19(16)27)26-20-23-14(4)17-12-15(6-2)10-11-18(17)24-20/h10-12H,5-9H2,1-4H3,(H2,22,23,24,25,26,27) |
InChI Key |
KFTFQTWGKHWPAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)CC)C)C |
Origin of Product |
United States |
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